2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane
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Overview
Description
2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane is a chemically stable, viscous yellow liquid. It is a rigid hydrophobic crosslinking monomer commonly used in various industrial applications . This compound is known for its stability and compliance with TSCA regulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane typically involves the reaction of bisphenol A with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane undergoes various chemical reactions, including:
Polymerization: It can polymerize to form crosslinked polymers.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or UV light in the presence of a photoinitiator.
Substitution: Typically involves nucleophiles like amines or thiols under mild conditions.
Major Products
Polymerization: Crosslinked polymers used in coatings and adhesives.
Scientific Research Applications
2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of crosslinked polymers.
Medicine: Investigated for use in drug delivery systems.
Industry: Used in the production of coatings, adhesives, and composite materials
Mechanism of Action
The compound exerts its effects primarily through its ability to form crosslinked networks. The acryloxy groups undergo polymerization, leading to the formation of a rigid, hydrophobic network. This network structure imparts stability and durability to the materials in which it is used .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis[4-(2-methacryloxyethoxy)phenyl]propane: Similar in structure but contains methacryloxy groups instead of acryloxy groups.
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: Contains aminophenoxy groups, used in different applications.
Uniqueness
2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane is unique due to its specific acryloxy functional groups, which provide distinct polymerization properties and result in highly stable and durable crosslinked networks .
Properties
Molecular Formula |
C25H28O6 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[4-[2-[4-[(E)-3-ethoxyprop-2-enoyl]oxyphenyl]propan-2-yl]phenyl] (E)-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C25H28O6/c1-5-28-17-15-23(26)30-21-11-7-19(8-12-21)25(3,4)20-9-13-22(14-10-20)31-24(27)16-18-29-6-2/h7-18H,5-6H2,1-4H3/b17-15+,18-16+ |
InChI Key |
VRIYNUMNLCUSBU-YTEMWHBBSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)/C=C/OCC)(C)C |
Canonical SMILES |
CCOC=CC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C=COCC |
Origin of Product |
United States |
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